molecular formula C11H13NO4 B1203024 4-Nitrophenyl valerate CAS No. 1956-07-6

4-Nitrophenyl valerate

Cat. No.: B1203024
CAS No.: 1956-07-6
M. Wt: 223.22 g/mol
InChI Key: RJQXEHRFVKJLJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl valerate can be synthesized through the esterification of valeric acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Nitrophenyl valerate is unique among its analogs due to its specific chain length, which influences its interaction with esterases. While all these compounds serve as substrates for esterases, the rate of hydrolysis and the enzyme specificity can vary based on the ester chain length . For instance, shorter chain esters like 4-nitrophenyl acetate may be hydrolyzed more rapidly compared to longer chain esters like 4-nitrophenyl palmitate .

Properties

IUPAC Name

(4-nitrophenyl) pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-4-11(13)16-10-7-5-9(6-8-10)12(14)15/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQXEHRFVKJLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336362
Record name 4-Nitrophenyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-07-6
Record name 4-Nitrophenyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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